(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
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Overview
Description
ORM-3819 is a novel selective and potent inhibitor of PDE III, promoting cardiac contractility through Ca(2+) sensitization.
Scientific Research Applications
Chemical Synthesis and Transformations
- Ring Transformation Studies : Research by Yutilov et al. (2004) explored the nitration and subsequent transformations of related dihydroimidazo and triazolopyridinones, which are structurally similar to the compound . The study detailed the formation of various derivatives through nitration and treatment with hydrazine hydrate (Yutilov et al., 2004).
- NMR Analysis of Tautomerism : A study by Lyčka (2017) focused on NMR spectroscopy to analyze the azo-hydrazo tautomerism in compounds like the one you're interested in. This research provides insights into the structural characterization of similar compounds (Lyčka, 2017).
- Synthesis and Reactions with Nucleophiles : El-Sakka et al. (2014) synthesized amino acid derivatives from reactions involving similar pyridazine compounds, exploring their behavior with various nucleophiles (El-Sakka et al., 2014).
Pharmacological Applications
- Cardiotonic Effects Study : Nagy et al. (2016) examined a compound structurally related to the one , focusing on its cardiotonic effects. They found that this compound exhibits potent positive inotropic effects, demonstrating its potential use in cardiovascular therapies (Nagy et al., 2016).
- Antibacterial Activity Research : Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazine derivatives, including compounds similar to the one you're interested in, and evaluated their antibacterial activities. This research highlights the potential of these compounds in developing new antibacterial agents (Al-Kamali et al., 2014).
properties
CAS RN |
360794-85-0 |
---|---|
Product Name |
(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
Molecular Formula |
C19H19N5O5 |
Molecular Weight |
397.391 |
IUPAC Name |
(R)-6-{4-[N'-(4-Hydroxy-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2H-pyridazin-3-one |
InChI |
InChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26)/b20-10+/t11-/m1/s1 |
InChI Key |
ZGGBTNDTFFNWRD-JZOCJUILSA-N |
SMILES |
O=C1C[C@@H](C)C(C2=CC=C(N/N=C/C3=CC=C(O)C(OC)=C3[N+]([O-])=O)C=C2)=NN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ORM-3819 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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